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Compound of Interest

Compound Name: Desmethyl-VS-5584

Cat. No.: B612255 Get Quote

Technical Support Center: Desmethyl-VS-5584
Disclaimer: Limited public data exists for Desmethyl-VS-5584. This document primarily

leverages information on the parent compound, VS-5584, a highly selective dual PI3K/mTOR

inhibitor. The off-target profile of Desmethyl-VS-5584 may differ.

Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of VS-5584?

A1: VS-5584 is a potent ATP-competitive inhibitor of all four class I phosphoinositide 3-kinase

(PI3K) isoforms and the mammalian target of rapamycin (mTOR). It is designed to

simultaneously block both the PI3K and mTOR signaling pathways.

Q2: What is the expected off-target profile of Desmethyl-VS-5584?

A2: Currently, there is no publicly available data specifically detailing the off-target profile of

Desmethyl-VS-5584. However, its parent compound, VS-5584, has been shown to be highly

selective. In extensive kinase screening panels of over 400 kinases, it demonstrated no

significant activity against other protein and lipid kinases.[1][2][3] One study identified NEK2

and BTK as potential weak binders, showing less than 5% binding in a competitive binding

assay.[1]

Q3: A researcher in my lab is observing unexpected cellular phenotypes when using

Desmethyl-VS-5584. Could these be due to off-target effects?
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A3: While VS-5584 is highly selective, it is plausible that Desmethyl-VS-5584 could have a

different off-target profile. Unexpected phenotypes could arise from the inhibition of unforeseen

kinases or other proteins. It is also crucial to consider the cellular context, as pathway crosstalk

can lead to complex biological responses. We recommend performing control experiments to

validate that the observed phenotype is due to the inhibition of the PI3K/mTOR pathway.

Q4: How can I experimentally assess the potential off-target effects of Desmethyl-VS-5584 in

my experimental system?

A4: To assess off-target effects, we recommend a multi-pronged approach. Initially, a broad in

vitro kinome scan can identify potential off-target kinases. Subsequently, cell-based assays

such as the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a more

physiological context. Finally, phosphoproteomics studies can provide a global view of the

signaling pathways affected by the compound in your specific cell model.
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Observed Issue Potential Cause Troubleshooting Steps

Unexpected cell toxicity or

reduced viability at intended

concentrations.

Off-target kinase inhibition

leading to cellular toxicity.

1. Perform a dose-response

curve to determine the EC50 in

your cell line. 2. Compare the

phenotype with that of other

known PI3K/mTOR inhibitors.

3. Use a rescue experiment by

overexpressing a downstream

effector of the PI3K/mTOR

pathway. 4. Consider

performing a kinome scan to

identify potential off-target

liabilities.

Inconsistent or unexpected

downstream signaling effects

(e.g., paradoxical pathway

activation).

Feedback loops or pathway

crosstalk initiated by on-target

or off-target inhibition.

1. Analyze multiple time points

to understand the dynamics of

the signaling response. 2.

Probe for activation of parallel

signaling pathways (e.g.,

MAPK/ERK). 3. Use specific

inhibitors for other pathways to

dissect the observed effect. 4.

A phosphoproteomics analysis

can provide a comprehensive

view of signaling alterations.

Discrepancy between in vitro

enzymatic activity and cellular

potency.

Poor cell permeability, active

efflux from cells, or rapid

metabolism of the compound.

1. Assess cell permeability

using standard assays. 2. Use

inhibitors of drug efflux pumps

(e.g., ABC transporters) to see

if cellular potency increases. 3.

Analyze the metabolic stability

of Desmethyl-VS-5584 in your

cell line.

Quantitative Data: Kinase Selectivity of VS-5584
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As a reference for the parent compound, the following tables summarize the inhibitory activity

of VS-5584 against its primary targets and its high selectivity across the kinome.

Table 1: Inhibitory Activity of VS-5584 against Primary Targets

Target IC50 (nM)

PI3Kα 16[4]

PI3Kβ 68[4]

PI3Kγ 25[4]

PI3Kδ 42[4]

mTOR 37[4]

Table 2: Kinome Selectivity of VS-5584

Assay Type
Number of Kinases
Screened

Results

Radiometric Kinase Assay >400

No significant activity on over

400 lipid and protein kinases.

[1][2][3]

Ambit Competitive Binding

Assay
Full Kinome Panel

Only NEK2 and BTK showed

potential binding (<5%).[1]

Radiometric Kinase Assay 320

No kinase showed an IC50 <

300 nM, with the exception of

the PIKK family members.

Experimental Protocols
In Vitro Biochemical Kinase Assay (Kinome Scan)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound

against a panel of purified kinases.
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a. Reagents and Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

ATP (Adenosine triphosphate)

Test compound (Desmethyl-VS-5584)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

Microplates (e.g., 384-well)

Plate reader compatible with the detection chemistry

b. Procedure:

Prepare serial dilutions of Desmethyl-VS-5584 in DMSO.

Add the diluted compound to the wells of the microplate. Include DMSO-only (negative

control) and no-enzyme (background) controls.

Add the kinase and its specific substrate to each well.

Incubate for a predetermined time at room temperature to allow for compound-kinase

binding.

Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km for

each kinase).

Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes).

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
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Calculate the percent inhibition for each concentration of the test compound and determine

the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment based on

ligand-induced thermal stabilization of the target protein.

a. Reagents and Materials:

Cultured cells of interest

Desmethyl-VS-5584

DMSO (vehicle control)

PBS (Phosphate-buffered saline)

Lysis buffer (containing protease and phosphatase inhibitors)

PCR tubes or 96-well PCR plates

Thermal cycler

Centrifuge

SDS-PAGE and Western blot reagents

Primary antibody against the target protein and a loading control

HRP-conjugated secondary antibody

Chemiluminescence substrate

b. Procedure:

Seed cells and grow to the desired confluency.

Treat cells with various concentrations of Desmethyl-VS-5584 or DMSO for a specified time.
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Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3

minutes).

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separate the soluble protein fraction from the precipitated protein by centrifugation at high

speed.

Collect the supernatant and determine the protein concentration.

Analyze the protein samples by SDS-PAGE and Western blotting using an antibody against

the target protein.

The presence of a band at higher temperatures in the drug-treated samples compared to the

control indicates thermal stabilization and therefore target engagement.
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Caption: PI3K/mTOR signaling pathway and points of inhibition by Desmethyl-VS-5584.
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Caption: Experimental workflow for identifying and validating off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b612255?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-12-0466/1908421/1535-7163_mct-12-0466v2.pdf
https://aacrjournals.org/cancerres/article-pdf/doi/10.1158/0008-5472.CAN-14-1223/2820288/0008-5472_can-14-1223v2.pdf
https://aacrjournals.org/cancerres/article/75/2/446/606436/PI3K-mTOR-Dual-Inhibitor-VS-5584-Preferentially
https://pubmed.ncbi.nlm.nih.gov/23270925/
https://pubmed.ncbi.nlm.nih.gov/23270925/
https://www.benchchem.com/product/b612255#potential-off-target-effects-of-desmethyl-vs-5584
https://www.benchchem.com/product/b612255#potential-off-target-effects-of-desmethyl-vs-5584
https://www.benchchem.com/product/b612255#potential-off-target-effects-of-desmethyl-vs-5584
https://www.benchchem.com/product/b612255#potential-off-target-effects-of-desmethyl-vs-5584
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612255?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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